![molecular formula C11H20N2O2 B1142580 Tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate CAS No. 115654-61-0](/img/structure/B1142580.png)
Tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate
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Description
Tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate, also known as T-butyl carbamate, is a carbamate ester that has been used in a variety of scientific research applications. It is a colorless and odorless compound that is soluble in a variety of organic solvents. It has been used to synthesize a range of compounds, from small molecules to polymers, and has been widely used in biochemical and physiological studies.
Scientific Research Applications
Organic Building Blocks
“Tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate” is used as an organic building block in the synthesis of a variety of organic compounds .
Palladium-Catalyzed Cross-Coupling Reactions
This compound has been investigated in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides . This process uses Cs 2 CO 3 as a base in 1,4-dioxane (solvent) .
Synthesis of N-Boc-Protected Anilines
“Tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate” is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . The Boc group (tert-butoxycarbonyl) is a common protecting group in organic synthesis.
Synthesis of Tetrasubstituted Pyrroles
This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in the field of medicinal chemistry due to their presence in many natural products and drugs.
Flow Microreactor Systems
A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Sustainable Synthesis of Tertiary Butyl Esters
“Tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate” has been used in a direct and sustainable synthesis of tertiary butyl esters . These esters find large applications in synthetic organic chemistry .
properties
IUPAC Name |
tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-6-8(2)9(7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14)/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTVKXQXWQJUTR-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C#N)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C#N)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Boc-leucine-nitrile |
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